Bromobenzene

Description

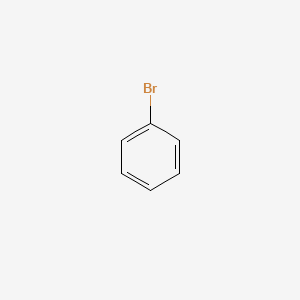

Structure

3D Structure

Properties

IUPAC Name |

bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024637 | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, Heavy, mobile, colorless liquid | |

CAS No. |

108-86-1, 52753-63-6 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, bromo-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52753-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4D5J547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying bromobenzene (B47551), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the underlying chemical principles, offers step-by-step experimental protocols, and summarizes key quantitative data to support laboratory and developmental work.

Synthesis of this compound

This compound is commercially and synthetically significant, primarily used to introduce a phenyl group into other molecules.[3] The two most prevalent methods for its synthesis are the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction starting from aniline (B41778).

Method 1: Electrophilic Aromatic Substitution

The most common and direct route to this compound is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[4] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings (which are converted to FeBr₃ in situ), to polarize the bromine molecule, making it sufficiently electrophilic to attack the stable benzene ring.[3][4][5]

Reaction Mechanism:

The mechanism proceeds in two main steps after the formation of the electrophile:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with bromine to form a complex that polarizes the Br-Br bond, creating a potent electrophile (Br⁺).[6]

-

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8][9]

-

Deprotonation: A weak base (such as Br⁻ from the [FeBr₄]⁻ complex) removes a proton from the carbon atom bonded to the bromine. This step restores the aromaticity of the ring, yielding this compound and regenerating the catalyst.[6][7][8]

Method 2: Sandmeyer Reaction

An alternative route to this compound, particularly useful when starting from aniline or its derivatives, is the Sandmeyer reaction.[1][4] This multi-step process involves:

-

Diazotization: Aniline is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt.[4]

-

Substitution: The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4][10] Nitrogen gas is evolved as a byproduct.

Experimental Protocols

Protocol for Electrophilic Bromination of Benzene

This protocol is a representative laboratory-scale synthesis adapted from several sources.[1][11][12]

Materials:

-

Benzene (dry): 50 g (57 mL)

-

Bromine: 120 g (40 mL)

-

Iron filings or Steel Wool: 0.5 g (as catalyst)

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask with a dropping funnel and a reflux condenser in a fume hood. Place the flask in a cold water bath. To the top of the condenser, attach a gas trap (e.g., an inverted funnel over a beaker of water or NaOH solution) to absorb the hydrogen bromide (HBr) gas that evolves.[11][13]

-

Reaction: Place the iron filings and 50 g of dry benzene into the flask.[1] Slowly add 120 g of bromine from the dropping funnel. The reaction is exothermic and will begin vigorously.[11] Control the rate of addition to maintain a steady reflux.

-

Heating: Once the initial vigorous reaction subsides, heat the water bath to 60-70 °C and maintain this temperature for 45-60 minutes, or until the brown vapor of bromine is no longer visible.[1][11]

-

Workup (Washing): Cool the flask to room temperature. Carefully transfer the dark reaction mixture to a separatory funnel. Wash the mixture successively with:

-

100 mL of water to remove the bulk of the HBr and iron salts.

-

100 mL of 10% NaOH solution to neutralize any remaining acid and react with unreacted bromine. Shake well, venting frequently, until the organic layer becomes nearly colorless.[11][13]

-

100 mL of water (or brine) to remove residual NaOH.[12]

-

-

Drying: Separate the lower organic layer (this compound) and transfer it to a clean, dry Erlenmeyer flask. Add 5-10 g of anhydrous calcium chloride or sodium sulfate. Swirl the flask and let it stand for 20-30 minutes to dry the liquid.[1][11]

-

Purification: Filter the dried liquid into a distillation flask and proceed with distillation as described in the purification protocol below.

Purification of this compound

Crude this compound from the synthesis reaction contains unreacted benzene, the desired product, and higher-boiling byproducts, primarily p-dithis compound.[1] Purification is typically achieved through a multi-step process involving washing, drying, and distillation.

Protocol for Purification by Distillation

This protocol details the final purification step for crude, dry this compound.

Materials:

-

Crude, dry this compound

-

Distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

-

Boiling chips

-

Heating mantle

Procedure:

-

Setup: Assemble a fractional distillation apparatus. Place the crude, dry this compound and a few boiling chips into the distilling flask.

-

Fractional Distillation: Gently heat the flask. Collect the distillate in separate fractions:

-

Fraction 1 (Unreacted Benzene): Collect the liquid that distills below approximately 140 °C. This fraction is primarily unreacted benzene (boiling point ~80 °C).[1]

-

Fraction 2 (Pure this compound): Change the receiving flask and collect the fraction that distills between 150 °C and 160 °C. The main product, pure this compound, has a boiling point of 156 °C.[1][11][14]

-

Residue (Byproducts): Stop the distillation when the temperature rises above 160 °C or when little liquid remains. The residue in the flask contains higher-boiling p-dithis compound.[1]

-

-

Product Characterization: The purity of the collected this compound fraction can be confirmed by measuring its refractive index or by gas chromatography. The expected yield is typically around 60-75%.[12][15]

Quantitative Data Summary

The following tables summarize key physical properties and typical reaction parameters for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅Br | [3] |

| Molar Mass | 157.01 g/mol | [3] |

| Appearance | Colorless liquid | [3][16] |

| Density | 1.495 g/cm³ (at 20 °C) | [3][17] |

| Melting Point | -30.8 °C | [3][16] |

| Boiling Point | 156 °C | [3][16] |

| Solubility in Water | 0.041 g/100 mL | [3] |

| Flash Point | 51 °C | [4] |

| CAS Number | 108-86-1 | [4] |

Table 2: Typical Reaction Parameters for Electrophilic Bromination

| Parameter | Value / Condition | Reference(s) |

| Reactants | Benzene, Bromine | [1] |

| Catalyst | Fe, FeBr₃, AlCl₃, Pyridine | [1][3][11] |

| Reaction Temperature | 25 - 80 °C | [14][18] |

| Reaction Time | 1 - 2 hours | [1][14][18] |

| Typical Yield | 60 - 75% | [12][15] |

| Main Byproduct | p-Dithis compound | [1][11] |

Safety and Handling

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

-

Benzene: Is a known carcinogen and is highly flammable. All manipulations should be performed in a certified fume hood.

-

Bromine: Is highly corrosive, toxic, and causes severe burns upon contact. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[19]

-

This compound: Is a flammable liquid and skin irritant.[20][21] It is also toxic to aquatic life.[20][21] Ensure adequate ventilation and avoid sparks or open flames.[4][19]

-

HBr Gas: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is mandatory to prevent its release into the laboratory.[11][13]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[17][19][20][21] Proper waste disposal procedures must be followed in accordance with local regulations.[22]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. gminsights.com [gminsights.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. homework.study.com [homework.study.com]

- 10. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of this compound [designer-drug.com]

- 12. youtube.com [youtube.com]

- 13. Bromination of Benzene Synthesis and Purification of this compound - 583 Words | Bartleby [bartleby.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. nbinno.com [nbinno.com]

- 17. carlroth.com [carlroth.com]

- 18. This compound synthesis production process - Eureka | Patsnap [eureka.patsnap.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. carlroth.com [carlroth.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. nj.gov [nj.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromobenzene (B47551) (C₆H₅Br) is a halogenated aromatic hydrocarbon that serves as a vital intermediate and solvent in a multitude of applications, ranging from large-scale industrial synthesis to intricate drug discovery processes. Its utility is intrinsically linked to the interplay of its distinct physical characteristics and chemical reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by detailed experimental protocols for their determination and for its key chemical transformations. The information is presented to facilitate its effective and safe use in research and development environments.

Physical Properties of this compound

This compound is a colorless, mobile liquid with a characteristic pungent, aromatic odor.[1] It is denser than water and possesses low solubility in aqueous media, a property that dictates its behavior in biphasic reaction systems.[1] The key physical properties of this compound are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

Tabulated Physical Properties

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₆H₅Br | - | - | [1] |

| Molecular Weight | 157.01 | g/mol | - | [1] |

| Melting/Freezing Point | -30.8 | °C | 1 atm | [2] |

| Boiling Point | 156 | °C | 1 atm | [2] |

| Density | 1.491 | g/mL | 25 °C | [2] |

| Solubility in Water | 0.410 | g/L | 25 °C | [3] |

| Refractive Index (n_D) | 1.559 | - | 20 °C | [2] |

| Vapor Pressure | 4.18 | mmHg | 25 °C | [3] |

| Viscosity | 1.124 | mPa·s | 20 °C | [4] |

| 1.080 | mPa·s | 25 °C | [4] | |

| Flash Point | 51 | °C | closed cup | [2] |

| Autoignition Temperature | 565 | °C | - | [2] |

Experimental Protocols for Determination of Physical Properties

The freezing point of a liquid is the temperature at which it transitions into a solid at atmospheric pressure. For substances like this compound, which is a liquid at room temperature, this is a more relevant parameter than the melting point.

Principle: The temperature of the liquid is lowered, and the point at which the first crystals appear and an equilibrium between the solid and liquid phases is established is recorded as the freezing point.

Procedure:

-

Place a sample of this compound (approximately 10-15 mL) in a large test tube.

-

Insert a calibrated thermometer into the center of the liquid.

-

Prepare a cooling bath (e.g., a mixture of ice and salt, or a dry ice/acetone (B3395972) bath) in a beaker.

-

Immerse the test tube in the cooling bath, ensuring the this compound level is below the coolant level.

-

Stir the this compound gently with the thermometer and record the temperature at regular intervals (e.g., every 30 seconds).

-

Continue cooling until the temperature drops at a steady rate. As the freezing point is approached, the rate of cooling will slow down, and the temperature will plateau as the substance begins to freeze.

-

The constant temperature observed during the phase change is the freezing point. If supercooling occurs (the temperature drops below the freezing point before crystallization begins), the temperature will rise to the freezing point once crystallization starts and remain constant.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: The liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured. The Thiele tube method is a common and efficient technique for this determination.[5]

Procedure:

-

Fill a Thiele tube with a high-boiling point liquid, such as mineral oil or silicone oil, to the level of the side arm.

-

Place a small amount of this compound (a few milliliters) into a small test tube.

-

Seal one end of a capillary tube and place it, open end down, into the test tube containing the this compound.

-

Attach the test tube to a calibrated thermometer using a rubber band or wire.

-

Position the thermometer and attached test tube in the Thiele tube, ensuring the this compound is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

Record the atmospheric pressure at the time of the experiment.

Density is the mass per unit volume of a substance.

Principle: The mass of a known volume of the liquid is measured, and the density is calculated from these values.

Procedure:

-

Use a calibrated pycnometer (a flask with a specific, accurately known volume).

-

Clean and dry the pycnometer thoroughly and determine its mass using an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the stopper and allow any excess liquid to be expelled through the capillary in the stopper.

-

Carefully wipe the outside of the pycnometer dry.

-

Measure the mass of the pycnometer filled with this compound.

-

The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

-

Ensure the temperature of the this compound is recorded, as density is temperature-dependent.

The refractive index is a dimensionless number that describes how light propagates through a substance.

Principle: An Abbe refractometer is used to measure the critical angle of refraction of the liquid, from which the refractive index is determined.

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Clean the surfaces of the prisms with a soft tissue and a suitable solvent (e.g., acetone or ethanol) and allow them to dry.[6]

-

Using a dropper, apply a few drops of this compound to the surface of the lower prism.[6]

-

Close the prisms together gently.

-

Adjust the mirror to maximize the light entering the prism assembly.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

-

If a colored band is visible at the interface, turn the chromaticity adjustment knob until the boundary is a sharp, colorless line.

-

Use the fine adjustment knob to center the boundary line on the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index.

-

Record the temperature from the thermometer attached to the refractometer.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A saturated solution of this compound in water is prepared, and the concentration of this compound in the aqueous phase is determined analytically.

Procedure:

-

In a flask, add an excess of this compound to a known volume of deionized water.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature until the two phases have clearly separated.

-

Carefully withdraw a known volume of the aqueous layer using a syringe, being cautious not to disturb the this compound layer.

-

Filter the aqueous sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets of this compound.

-

The concentration of this compound in the filtered aqueous sample can be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental sample.

Chemical Properties and Reactivity of this compound

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the benzene (B151609) ring. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution reactions. The carbon-bromine bond is also susceptible to cleavage, allowing for the formation of organometallic reagents and participation in various cross-coupling reactions.

Electrophilic Aromatic Substitution

While the bromine atom deactivates the benzene ring towards electrophilic attack due to its inductive effect, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Formation of Grignard Reagent

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide, a versatile Grignard reagent.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki reaction couples this compound with an organoboron compound in the presence of a palladium catalyst and a base.

The Heck reaction involves the coupling of this compound with an alkene, typically in the presence of a palladium catalyst and a base.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples this compound with alcohols, amines, or thiols to form diaryl ethers, diaryl amines, and diaryl thioethers, respectively.

Experimental Protocols for Chemical Reactions

Principle: Benzene undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide, which is often generated in situ from iron filings.

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings.

-

From the dropping funnel containing 20 g of bromine, add 1 mL of bromine to the flask.

-

Gently heat the flask until the evolution of hydrogen bromide gas is observed.

-

Add the remaining bromine dropwise over a period of 20 minutes.

-

After the addition is complete, heat the reaction mixture at 60 °C for 45 minutes, or until the brown color of bromine disappears.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium hydroxide (B78521) solution to remove unreacted bromine and hydrogen bromide.

-

Separate the organic layer and subject it to steam distillation to remove the iron filings and any non-volatile byproducts.

-

Separate the this compound from the aqueous distillate, dry it over anhydrous calcium chloride, and then purify by distillation.

-

Collect the fraction boiling between 152-158 °C.

Principle: this compound reacts with magnesium in anhydrous ether to form phenylmagnesium bromide. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685) to form triphenylmethanol (B194598) after an acidic workup.

Procedure: Part A: Preparation of Phenylmagnesium Bromide

-

Ensure all glassware is oven-dried to be completely moisture-free.

-

In a dry 20 mL round-bottom flask, place 0.115 g of magnesium turnings and a dry stir bar.

-

In a separate vial, prepare a solution of 0.777 g of this compound in 4 mL of anhydrous diethyl ether.

-

Add 0.8 mL of the this compound-ether solution to the flask containing the magnesium.

-

Gently warm the flask on a hot plate (around 60 °C) to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining this compound-ether solution dropwise over 15 minutes to maintain a gentle reflux.

-

Add more anhydrous ether if necessary to replace any solvent lost during reflux.

-

After the addition is complete, continue to stir the reaction mixture for 30 minutes until most of the magnesium has been consumed.

-

Cool the resulting gray-to-brown solution of phenylmagnesium bromide to room temperature for immediate use in the next step.

Part B: Synthesis of Triphenylmethanol

-

In a separate flask, dissolve 1.09 g of benzophenone in 2 mL of anhydrous diethyl ether.

-

Rapidly add the benzophenone solution to the cooled Grignard reagent.

-

Stir the reaction mixture until the Grignard adduct, a solid precipitate, is fully formed.

-

To quench the reaction, slowly add 10 mL of 10% aqueous HCl with stirring.

-

Transfer the mixture to a separatory funnel and add more ether to ensure a total organic layer volume of about 10 mL.

-

Shake the funnel to dissolve the solid, and then separate the lower aqueous layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Decant the dried organic solution into a small Erlenmeyer flask and evaporate the ether in a warm water bath.

-

The resulting crude triphenylmethanol can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[7]

Principle: A palladium catalyst facilitates the cross-coupling of this compound and phenylboronic acid in the presence of a base to form a new carbon-carbon bond, yielding biphenyl.

Procedure:

-

To a 10 mL flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (1.5 mmol) as the base, and 20 mg of a Pd/Fe₂O₄ catalyst.[8]

-

Add a solvent mixture of 5 mL of methanol (B129727) and water.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the progress of the reaction by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The filtrate can be purified by extraction with ethyl acetate (B1210297) and washing with water.[8] The organic layers are then combined, dried, and the solvent is evaporated to yield the biphenyl product.

Spectroscopic Properties of this compound

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for a monosubstituted benzene ring. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and out-of-plane C-H bending vibrations are observed in the 690-770 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound shows signals in the aromatic region (around 7.0-7.6 ppm), often as complex multiplets corresponding to the ortho, meta, and para protons.

-

¹³C NMR: The ¹³C NMR spectrum will display four signals for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.

-

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) will appear as two peaks of nearly equal intensity, one at m/z 156 (for the ⁷⁹Br isotope) and the other at m/z 158 (for the ⁸¹Br isotope).[9]

Safety and Handling

This compound is a flammable liquid and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Store this compound in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents.

Conclusion

This compound is a foundational molecule in organic synthesis with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, coupled with the application of established experimental protocols, is crucial for its effective and safe utilization in the development of new chemical entities and pharmaceuticals. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and methodologies to harness the synthetic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. odinity.com [odinity.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. cerritos.edu [cerritos.edu]

The Reactivity of Bromobenzene with Organometallic Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzene (B47551) is a key aryl halide extensively utilized in organic synthesis due to its moderate reactivity and commercial availability. Its reactions with a diverse array of organometallic reagents, particularly through transition-metal catalyzed cross-coupling reactions, form the cornerstone of modern synthetic chemistry. These transformations are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core reactivity of this compound with various organometallic reagents, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of synthetic routes.

Grignard Reagent Formation and Subsequent Reactivity

The reaction of this compound with magnesium metal in an anhydrous ether solvent is a classic method for the formation of phenylmagnesium bromide, a potent Grignard reagent. This organomagnesium compound serves as a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Data Presentation: Grignard Reagent Formation and a Representative Reaction

| Reaction Step | Reagents & Conditions | Product | Yield (%) | Reference |

| Formation | This compound, Mg, anhydrous diethyl ether | Phenylmagnesium bromide | Not isolated | [1] |

| Reaction | Phenylmagnesium bromide, CO₂ (dry ice), then H₃O⁺ | Benzoic acid | High | [2][3] |

Experimental Protocol: Preparation of Phenylmagnesium Bromide and Synthesis of Benzoic Acid

Materials:

-

Magnesium turnings (1.00 g)

-

Anhydrous diethyl ether (8 mL)

-

This compound (4.5 mL)

-

Dry ice (solid CO₂) (5-10 g)

-

1 M Hydrochloric acid

-

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[1]

Procedure:

-

Grignard Reagent Formation:

-

Place the magnesium turnings in a dry 100-mL round-bottom flask equipped with a stir bar.

-

In a separate, dry separatory funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. A small crystal of iodine can be added to activate the magnesium surface if the reaction does not start.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Synthesis of Benzoic Acid:

-

In a separate beaker, place crushed dry ice.

-

Slowly pour the prepared phenylmagnesium bromide solution onto the dry ice with stirring.

-

After the addition is complete and the excess dry ice has sublimed, slowly add 1 M hydrochloric acid to quench the reaction and protonate the benzoate (B1203000) salt.

-

The benzoic acid product can then be isolated by extraction and purified by recrystallization.

-

Mandatory Visualization: Grignard Reagent Formation and Reaction with CO₂

References

Electronic and steric effects of the bromo group in bromobenzene

An In-depth Technical Guide on the Electronic and Steric Effects of the Bromo Group in Bromobenzene (B47551)

Introduction

This compound (C₆H₅Br) is a foundational aryl halide in organic chemistry, serving as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and regioselectivity of the benzene (B151609) ring are profoundly influenced by the attached bromo substituent. A comprehensive understanding of the electronic and steric effects imparted by the bromine atom is paramount for researchers, scientists, and drug development professionals to predict reaction outcomes, design novel synthetic pathways, and modulate the properties of bioactive molecules. This technical guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical visualizations.

Electronic Effects of the Bromo Group

The bromo substituent exerts two primary, opposing electronic effects on the benzene ring: a deactivating inductive effect and a weakly activating/donating resonance effect. The interplay between these two forces governs the overall reactivity and directing influence of the bromo group in chemical transformations, most notably in electrophilic aromatic substitution (EAS).

Inductive Effect (-I)

Due to its high electronegativity (Pauling scale value of 2.96), the bromine atom withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1] This phenomenon, known as the negative inductive effect (-I), reduces the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[2][3] This effect is strongest at the ipso-carbon (the carbon directly attached to bromine) and diminishes with distance.

Resonance (Mesomeric) Effect (+M)

Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring. This electron donation via resonance, termed the positive mesomeric effect (+M), increases electron density at specific positions on the ring.[1][4] Resonance structures show that this effect preferentially enriches the ortho and para positions, while leaving the meta position unaffected.

Overall Electronic Influence: Deactivation and Ortho, Para-Direction

In the case of halogens, the inductive effect (-I) is stronger than the resonance effect (+M).[2][3] The net result is that the bromo group is an overall deactivating group, meaning this compound reacts more slowly in electrophilic aromatic substitution than benzene.

However, the directing effect for incoming electrophiles is determined by the resonance effect. Since the +M effect increases electron density at the ortho and para positions relative to the meta position, these sites are "less deactivated" and therefore the preferred points of attack for an electrophile.[2] Consequently, the bromo group is classified as an ortho, para-director .[5][6]

Quantitative Electronic Data

The electronic influence of the bromo group can be quantified through various physical and spectroscopic parameters.

| Parameter | Value | Significance | Reference(s) |

| Dipole Moment | 1.70 D | Indicates a permanent dipole due to the C-Br bond's polarity, confirming electron withdrawal. | [1] |

| Hammett Constant (σ_meta) | +0.393 | Positive value confirms the electron-withdrawing nature at the meta position, dominated by the -I effect. | [7] |

| Hammett Constant (σ_para) | +0.232 | Less positive than σ_meta, showing partial offset of the -I effect by the +M effect at the para position. | [7] |

| IR C-Br Stretch | ~1070 cm⁻¹ | Higher frequency than in alkyl bromides, suggesting partial double bond character due to resonance. | [1] |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 ppm | Protons are deshielded relative to benzene (δ 7.36 ppm), consistent with net electron withdrawal. | [8] |

| ¹³C NMR (CDCl₃) | Ipso: ~122.6 ppm | The ipso-carbon is shielded relative to benzene (~128.5 ppm) due to the heavy atom effect of bromine. | |

| Ortho: ~131.8 ppm | Deshielded, indicating strong inductive withdrawal at close proximity. | ||

| Meta: ~130.1 ppm | Deshielded, but less so than ortho. | ||

| Para: ~127.3 ppm | Shielded relative to ortho/meta, showing the influence of +M effect. |

Steric Effects of the Bromo Group

The bromine atom is significantly larger than a hydrogen atom. This size difference introduces steric hindrance, which can influence reaction rates and the regioselectivity of product formation, particularly at the positions adjacent to the substituent.

The steric bulk of the bromine atom can hinder the approach of an electrophile to the ortho positions. This steric repulsion often leads to a preference for substitution at the less hindered para position, even though there are two available ortho sites. For example, in the bromination of this compound, 1,4-dithis compound (B42075) is the major product, favored over the 1,2-isomer due to reduced steric clash.[9]

Quantitative Steric and Structural Data

The physical dimensions of the bromo group are key to its steric influence.

| Parameter | Value | Significance | Reference(s) |

| Van der Waals Radius (Br) | 1.85 Å | Significantly larger than Hydrogen (1.20 Å), quantifying its steric bulk. | |

| C-Br Bond Length | ~1.89 Å | Defines the distance of the bulky bromine atom from the ring. | [1] |

| C-C-Br Bond Angle | ~119.5° | The angle is close to the ideal 120° for sp² hybridized carbon, indicating minimal ring distortion. | [10] |

| C-C Bond Lengths (ring) | ~1.395 Å | The benzene ring geometry remains largely undistorted by the bromo substituent. | [1] |

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental methodologies.

Determination of Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship used to quantify substituent effects.[7][11]

-

Objective: To determine the Hammett constant (σ) for the bromo substituent.

-

Methodology:

-

Standard Reaction: The ionization of benzoic acid in water at 25°C is the standard reaction, for which the reaction constant (ρ) is defined as 1.[12]

-

pKa Measurement: The acid dissociation constants (Ka) for unsubstituted benzoic acid (K₀) and for m-bromobenzoic acid and p-bromobenzoic acid (K) are precisely measured using potentiometric titration with a standardized base (e.g., NaOH). The pH is monitored with a calibrated pH meter. The pKa is equal to the pH at the half-equivalence point.

-

Calculation: The substituent constant (σ) is calculated using the formula: σ = log(K/K₀) = pK₀ - pK.

-

-

Data Analysis: A positive σ value indicates an electron-withdrawing group that stabilizes the carboxylate anion, increasing the acid's strength (lower pKa) relative to benzoic acid.

Kinetic Studies of Electrophilic Aromatic Substitution

-

Objective: To compare the reaction rate of bromination for this compound relative to benzene.

-

Methodology:

-

Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, solvent, initial concentrations). One contains benzene, and the other contains this compound. A brominating agent (e.g., Br₂ and a Lewis acid catalyst like FeBr₃) is added to initiate the reaction.[13]

-

Monitoring: Aliquots are withdrawn from each reaction mixture at specific time intervals. The reaction is quenched (e.g., by adding a reducing agent to consume excess Br₂).

-

Analysis: The concentrations of reactants and products in each aliquot are determined using a calibrated analytical technique, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Rate Calculation: The rate of disappearance of the aromatic starting material is plotted against time. From this data, the rate constant (k) for each reaction is determined. The ratio of k(this compound)/k(benzene) provides a quantitative measure of the deactivating effect of the bromo group.

-

Spectroscopic Analysis

-

Objective: To probe the electronic environment of the this compound molecule.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The chemical shifts (δ) of the ¹H and ¹³C nuclei provide detailed information about electron density around each atom.[8]

-

Infrared (IR) Spectroscopy: Neat liquid or a solution of this compound is exposed to IR radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of its chemical bonds (e.g., C-H, C=C, C-Br), which can indicate bond strength and character.[1]

-

UV-Visible Spectroscopy: A dilute solution of this compound is analyzed to obtain its absorption spectrum. The wavelengths of maximum absorbance (λ_max) correspond to electronic transitions within the π-system.[14]

-

Conclusion

The bromo group in this compound presents a classic example of competing electronic effects. Its strong, electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. Simultaneously, its weaker, electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions. Furthermore, the steric bulk of the bromine atom plays a crucial role in modulating regioselectivity, often favoring the less hindered para product. A quantitative, data-driven understanding of these principles is indispensable for professionals in chemistry and drug development, enabling the precise control of chemical reactions and the rational design of molecules with desired properties.

References

- 1. webqc.org [webqc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Illustrated Glossary of Organic Chemistry - Ortho/para director [chem.ucla.edu]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Statement 1 this compound upon reaction with Br2Fe gives class 12 chemistry CBSE [vedantu.com]

- 10. Bromobenze Optimization [cms.gutow.uwosh.edu]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Hammett_equation [chemeurope.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Benzene, bromo- [webbook.nist.gov]

Visualizing Spectroscopic Relationships and Processes

Table 3: Mass Spectrometry (MS) Data for Bromobenzene (B47551)

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 156, 158 | [C₆H₅⁷⁹Br]⁺, [C₆H₅⁸¹Br]⁺ | Molecular ion (M⁺) peaks, showing the characteristic ~1:1 isotopic pattern for bromine. |

| 77 | [C₆H₅]⁺ | Base peak, resulting from the loss of a bromine radical (•Br) from the molecular ion. |

| 51 | [C₄H₃]⁺ | Fragment ion, resulting from the loss of acetylene (B1199291) (C₂H₂) from the phenyl cation. |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and identification.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane. The sample should be free of particulate matter.

-

Instrumentation Setup :

-

Gas Chromatograph (GC) :

-

Injector : Use a split/splitless injector, typically in split mode to prevent column overload. Set the injector temperature to around 250 °C.

-

Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : A typical temperature program would be to hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature up to a final value (e.g., 250 °C).

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Set to scan a mass range of, for example, m/z 40-200.

-

Transfer Line Temperature : Set to a temperature that prevents condensation of the sample (e.g., 280 °C).

-

-

-

Data Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

-

Data Analysis : Identify the peak corresponding to this compound in the TIC. Analyze the corresponding mass spectrum to confirm the molecular weight and fragmentation pattern. The spectrum can also be compared to a library database (e.g., NIST) for confirmation.

The following diagrams illustrate the logical flow of spectroscopic analysis and the specific fragmentation process for this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Primary fragmentation pathway of this compound in mass spectrometry.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Quantum chemical calculations on bromobenzene

An In-depth Technical Guide to Quantum Chemical Calculations on Bromobenzene (B47551)

For Researchers, Scientists, and Drug Development Professionals

Introduction